(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone
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Overview
Description
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone is a synthetic organic molecule that features a pyrazole ring substituted with a fluorophenyl group and a phenylazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone typically involves multi-step organic reactions. One possible route could involve the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The phenylazepane moiety can be attached through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the phenylazepane moiety.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) may be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Medicinally, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
Industrially, it could find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone
- (3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone
- (3-(4-methylphenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone
Uniqueness
The uniqueness of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Biological Activity
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone, a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article delves into the biological activity of this specific compound, supported by research findings and case studies.
- Molecular Formula : C21H22FN5O
- Molecular Weight : 365.43 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Pyrazole derivatives have been extensively studied for their biological activities. The specific compound in focus has shown promising results in various preclinical studies.
- Anti-inflammatory Activity : Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation.
- Anticancer Potential : Some studies suggest that pyrazole compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases.
Case Studies
- Study on Analgesic Effects : A study evaluated the analgesic properties of various pyrazole derivatives, including our compound. It demonstrated significant pain relief in animal models comparable to standard analgesics like ibuprofen .
- Anticancer Activity : In vitro studies indicated that the compound inhibits the proliferation of human cancer cell lines (e.g., breast and lung cancer) by inducing cell cycle arrest and apoptosis . The mechanism involved the upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-xL.
Table of Biological Activities
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapid absorption observed in preclinical models.
- Distribution : High affinity for fatty tissues; potential for prolonged action.
- Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes.
- Excretion : Primarily excreted through urine as metabolites.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(3-phenylazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-26-22(15-21(25-26)18-10-12-20(24)13-11-18)23(28)27-14-6-5-9-19(16-27)17-7-3-2-4-8-17/h2-4,7-8,10-13,15,19H,5-6,9,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFUAOUUFKBANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCCC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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